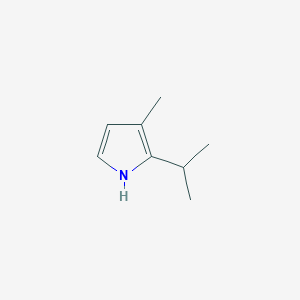![molecular formula C27H24O2 B14453176 4-[1-(4-Methoxyphenyl)-2,2-diphenylethyl]phenol CAS No. 76119-88-5](/img/structure/B14453176.png)
4-[1-(4-Methoxyphenyl)-2,2-diphenylethyl]phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[1-(4-Methoxyphenyl)-2,2-diphenylethyl]phenol is an organic compound characterized by its complex structure, which includes a methoxyphenyl group, two diphenylethyl groups, and a phenol group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(4-Methoxyphenyl)-2,2-diphenylethyl]phenol typically involves multi-step organic reactions. One common method includes the reaction of 4-methoxybenzaldehyde with diphenylmethanol under acidic conditions to form the intermediate compound, which is then subjected to further reactions to introduce the phenol group . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.
Análisis De Reacciones Químicas
Types of Reactions
4-[1-(4-Methoxyphenyl)-2,2-diphenylethyl]phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or sulfonyl chlorides are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
4-[1-(4-Methoxyphenyl)-2,2-diphenylethyl]phenol has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 4-[1-(4-Methoxyphenyl)-2,2-diphenylethyl]phenol involves its interaction with specific molecular targets and pathways. The phenol group can participate in hydrogen bonding and electron transfer reactions, influencing various biochemical processes. The compound’s structure allows it to interact with enzymes and receptors, potentially modulating their activity .
Comparación Con Compuestos Similares
Similar Compounds
- 4-((4-Methoxyphenyl)amino)methyl-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
- 2-{2-[(4-Methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane .
Uniqueness
Its structure allows for versatile modifications, making it a valuable compound in various fields of research and industry .
Propiedades
Número CAS |
76119-88-5 |
|---|---|
Fórmula molecular |
C27H24O2 |
Peso molecular |
380.5 g/mol |
Nombre IUPAC |
4-[1-(4-methoxyphenyl)-2,2-diphenylethyl]phenol |
InChI |
InChI=1S/C27H24O2/c1-29-25-18-14-23(15-19-25)27(22-12-16-24(28)17-13-22)26(20-8-4-2-5-9-20)21-10-6-3-7-11-21/h2-19,26-28H,1H3 |
Clave InChI |
CENLOEQZOBGIDR-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C(C2=CC=C(C=C2)O)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


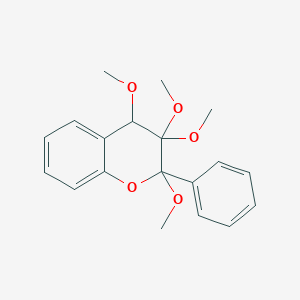
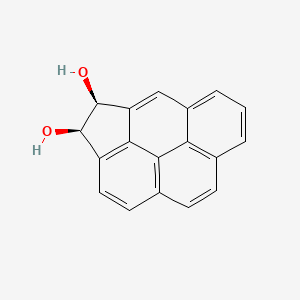

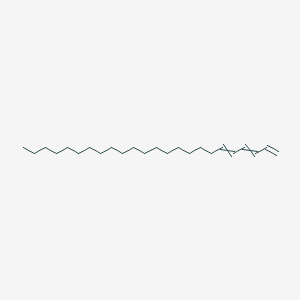
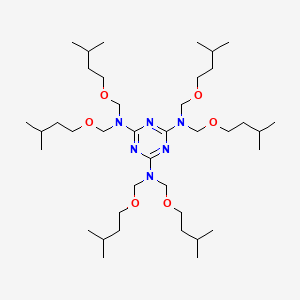
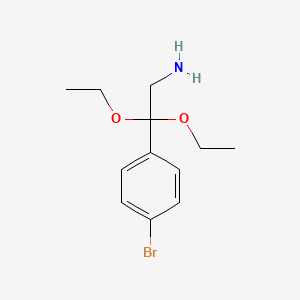

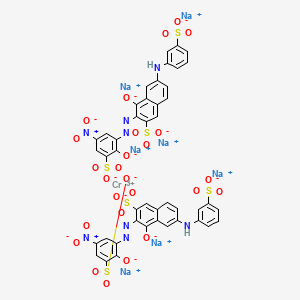
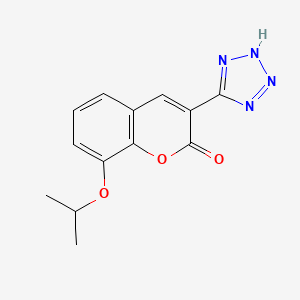
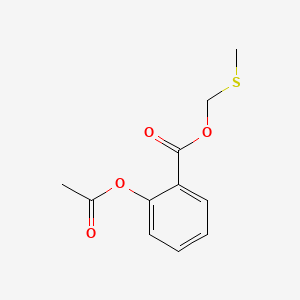
![1,3,5-Tris[(propan-2-yl)sulfanyl]benzene](/img/structure/B14453155.png)
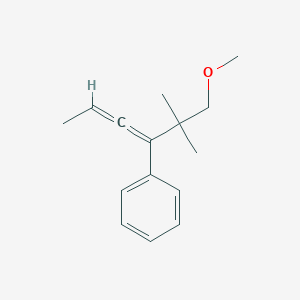
![9-(Hex-1-en-1-yl)-9-borabicyclo[3.3.1]nonane](/img/structure/B14453169.png)
